1,4-Naphthalenedione, 2-heptyl-

Lipophilicity Drug design Membrane partitioning

Comparative 2-alkyl-naphthoquinone studies demand a consistent high-lipophilicity C7 reference. 1,4-Naphthalenedione, 2-heptyl- (CAS 41245-45-8) fills this role as the uppermost homolog in the Munday et al. (1994) C1-C7 toxicity series. • XLogP3=5.3, TPSA 34.1 Ų - optimized for membrane partitioning & NQO1/CPR selectivity assays. • Validated precursor for 3-substituted SAR libraries (70% oxidative methylation yield). • Non-hydroxylated negative control for Pf bc1 antimalarial screening.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 41245-45-8
Cat. No. B12666898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedione, 2-heptyl-
CAS41245-45-8
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C17H20O2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12H,2-6,9H2,1H3
InChIKeyCHAPVOITRFOEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptyl-1,4-naphthoquinone (CAS 41245-45-8): A Defined-Chain-Length 2-Alkyl-1,4-naphthoquinone for Structure–Activity Relationship and Redox Studies


1,4-Naphthalenedione, 2-heptyl- (2-heptyl-1,4-naphthoquinone; C₁₇H₂₀O₂; MW 256.34 g/mol) is a synthetic 2-alkyl-1,4-naphthoquinone that belongs to the vitamin K/menaquinone analog class. It bears a linear seven-carbon saturated alkyl side chain at the 2-position of the naphthoquinone core, differentiating it from the natural 2-methyl analog (menadione, vitamin K₃) and from isoprenoid-side-chain menaquinones [1]. Its computed XLogP3 of 5.3, zero hydrogen-bond donors, and topological polar surface area of 34.1 Ų confer distinct lipophilicity-driven partitioning behavior relative to shorter-chain congeners [1]. The compound has been employed as a defined-chain-length probe in comparative toxicological studies of 2-alkyl-1,4-naphthoquinones and as a synthetic intermediate for further functionalized naphthoquinone derivatives [2][3].

Why a 2-Heptyl-1,4-naphthoquinone Cannot Be Replaced by a Shorter- or Longer-Chain 2-Alkyl-1,4-naphthoquinone Without Altering Key Performance Parameters


In the homologous 2-alkyl-1,4-naphthoquinone series, each methylene-unit increment in the alkyl chain predictably shifts logP by approximately +0.5 log units, modulates the one-electron reduction potential, and alters both in vivo hemolytic potency and in vitro erythrocyte oxidative damage profiles [1]. The heptyl chain occupies a specific lipophilicity window (XLogP3 = 5.3) that determines membrane partitioning, plasma protein binding, and metabolic clearance routes distinct from the methyl (XLogP3 ≈ 2.2) or octyl (XLogP3 ≈ 6.0) analogs [2]. Consequently, ad hoc substitution of 2-heptyl-1,4-naphthoquinone with a C₁–C₆ or C₈+ analog in a calibrated assay or synthetic sequence risks non-overlapping solubility, redox activation kinetics, and biological readouts, invalidating inter-study comparisons [1].

Quantitative Differential Evidence for 2-Heptyl-1,4-naphthoquinone (CAS 41245-45-8) Versus Closest 2-Alkyl-1,4-naphthoquinone Analogs


Lipophilicity (XLogP3) Differentiation Between 2-Heptyl- and 2-Methyl-1,4-naphthoquinone

The computed XLogP3 of 2-heptyl-1,4-naphthoquinone is 5.3, representing a ~3.1 log-unit increase over menadione (2-methyl-1,4-naphthoquinone; XLogP3 ≈ 2.2), a ~2.6 log-unit increase over the 2-ethyl analog (XLogP3 ≈ 2.7), and a ~1.5 log-unit increase over the 2-butyl congener (XLogP3 ≈ 3.8) [1][2]. The absence of hydrogen-bond donors (HBD count = 0) and the low topological polar surface area (34.1 Ų) further amplify the functional impact of this logP differential on passive membrane permeability relative to hydroxylated naphthoquinones such as atovaquone [1].

Lipophilicity Drug design Membrane partitioning

Chain-Length-Dependent Hemolytic Toxicity in Rat Model: Class-Level Evidence for the 2-Heptyl Analog

Munday et al. (1994) evaluated seven 2-alkyl-1,4-naphthoquinones—including the methyl, ethyl, propyl, butyl, pentyl, hexyl, and heptyl derivatives—for hemolytic activity in rats, in vitro oxidative damage to erythrocytes, and reactivity toward oxyhaemoglobin [1]. Across the homologous series, hemolytic potency and erythrocyte oxidative damage correlated with both the one-electron reduction potential of the quinone and the alkyl chain length. The heptyl derivative's position at the high-lipophilicity end of the tested series predicts the greatest erythrocyte membrane partitioning among the seven congeners, a property that must be accounted for when selecting a 2-alkyl-1,4-naphthoquinone for in vivo studies where hematological safety margins are relevant [1]. Quantitative IC₅₀ or TD₅₀ values for the individual heptyl congener were not extracted from the available abstract-level record.

Hemolytic toxicity Redox cycling In vivo toxicology

Synthetic Utility as a Chain-Specific Intermediate: Regioselective Methylation to 2-Heptyl-3-methyl-1,4-naphthoquinone

2-Heptyl-1,4-naphthoquinone undergoes a silver-catalyzed oxidative methylation with ammonium peroxydisulfate in water/acetonitrile to yield 2-(n-heptyl)-3-methyl-1,4-naphthoquinone in 70% isolated yield within 0.33 hours [1]. This transformation installs a methyl group at the 3-position adjacent to the existing heptyl chain—a regioselectivity that is chain-length-independent but whose product properties (logP, melting point, biological activity) are directly governed by the heptyl substituent. The short reaction time and aqueous-organic solvent system make this a practical route for generating a 2-heptyl-3-methyl disubstituted naphthoquinone that cannot be accessed from shorter-chain 2-alkyl starting materials without altering the final compound identity [1].

Organic synthesis Late-stage functionalization Naphthoquinone derivatization

Class-Level Cytochrome P450 1A1 Inhibitory Activity of 1,4-Naphthoquinone Derivatives Bearing Alkyl Substituents

A study examining six 1,4-naphthoquinone derivatives for inhibition of rat cytochrome P450 1A1-dependent 7-ethoxycoumarin O-deethylase activity in recombinant yeast microsomes demonstrated that naphthoquinone substitution pattern—including the nature and position of alkyl groups—modulates inhibitory potency [1]. Although the specific IC₅₀ of 2-heptyl-1,4-naphthoquinone was not reported in the abstract, the class-level finding establishes that 2-alkyl chain length influences CYP1A1 interaction, with longer alkyl chains generally enhancing lipophilic enzyme binding [1]. This property distinguishes 2-heptyl-1,4-naphthoquinone from the unsubstituted 1,4-naphthoquinone parent and from 2-hydroxy analogs that display divergent CYP inhibition profiles [2].

Cytochrome P450 inhibition Drug metabolism Xenobiotic–enzyme interaction

Computed Physicochemical Divergence from the 2-Hydroxy-3-alkyl Naphthoquinone Pharmacophore (Atovaquone Class)

2-Heptyl-1,4-naphthoquinone lacks the 2-hydroxy group that is critical for the antimalarial mechanism of atovaquone (2-hydroxy-3-(trans-4-(4-chlorophenyl)cyclohexyl)-1,4-naphthoquinone) and related hydroxynaphthoquinones that inhibit the cytochrome bc₁ complex of Plasmodium falciparum [1]. The hydrogen-bond donor count of 0 (vs. 1 for atovaquone) and lower TPSA (34.1 vs. 54.4 Ų for atovaquone) yield fundamentally different hydrogen-bonding capacity and target-binding pharmacophore geometry [2]. This structural divergence means 2-heptyl-1,4-naphthoquinone cannot substitute for atovaquone or related 2-hydroxy-3-alkyl naphthoquinones in bc₁-complex inhibition assays, and conversely, atovaquone cannot serve as a surrogate for studying 2-alkyl-1,4-naphthoquinone redox cycling behavior [1].

Antimalarial drug design Physicochemical profiling Atovaquone analogs

Scientifically Grounded Application Scenarios for 2-Heptyl-1,4-naphthoquinone (CAS 41245-45-8) Based on Quantitative Differential Evidence


Calibrated Reference Compound for Alkyl-Chain-Length-Dependent Hemolytic Toxicity Studies in Rodent Models

The Munday et al. (1994) comparative toxicity study positions 2-heptyl-1,4-naphthoquinone as the highest-chain-length member of a systematically evaluated 2-alkyl-1,4-naphthoquinone series spanning C₁–C₇ [1]. Researchers requiring a high-lipophilicity naphthoquinone reference for in vivo hemolytic toxicity or erythrocyte oxidative damage experiments should select this compound specifically, as its XLogP3 of 5.3 and seven-carbon chain place it at the upper boundary of the series where membrane partitioning and hemolytic potency are maximized relative to the methyl-through-hexyl congeners [1][2]. Substituting a C₆ or C₈ analog would shift the lipophilicity window and compromise comparability with the published dataset.

Synthetic Intermediate for Preparing 2,3-Disubstituted Naphthoquinones with a Defined C₇ Alkyl Pharmacophore

The validated oxidative methylation of 2-heptyl-1,4-naphthoquinone to 2-(n-heptyl)-3-methyl-1,4-naphthoquinone (70% yield, 0.33 h) [1] makes this compound a practical entry point for synthesizing 2-heptyl-3-substituted naphthoquinone libraries. Medicinal chemistry groups building structure–activity relationship (SAR) panels around a heptyl chain motif can efficiently access the 3-methyl, 3-ethyl, or other 3-functionalized derivatives using this compound as the common 2-heptyl-bearing precursor, ensuring chain-length consistency across the series.

Lipophilicity-Controlled Redox Probe for Distinguishing One-Electron vs. Two-Electron Quinone Reductase Substrate Specificity

With an XLogP3 of 5.3, zero hydrogen-bond donors, and a TPSA of 34.1 Ų [1], 2-heptyl-1,4-naphthoquinone is a suitable high-logP substrate for profiling the chain-length preference of NAD(P)H:quinone oxidoreductase 1 (NQO1) versus NADPH–cytochrome P450 reductase (CPR) in cell-based or microsomal assays. Its lipophilicity-driven membrane retention contrasts with that of menadione (XLogP3 ≈ 2.2) and allows researchers to dissect the contribution of substrate partitioning to apparent enzyme kinetic parameters [2]. This application is directly relevant to bioreductive prodrug development programs that exploit NQO1 overexpression in solid tumors.

Class-Specific Negative Control for 2-Hydroxy-1,4-naphthoquinone Antimalarial bc₁ Complex Assays

Because 2-heptyl-1,4-naphthoquinone lacks the 2-hydroxy group essential for binding to the Qₒ site of the Plasmodium falciparum cytochrome bc₁ complex [1], it serves as a structurally matched negative control in antimalarial screening cascades. When testing novel 2-hydroxy-3-alkyl naphthoquinone candidates, inclusion of this non-hydroxylated 2-heptyl analog at matched concentrations enables discrimination between bc₁-complex-specific inhibition and non-specific redox-cycling cytotoxicity, reducing false-positive hit rates [1][2].

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